Chemical Structure Analysis and Synthesis of 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol: A Technical Guide
Chemical Structure Analysis and Synthesis of 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol: A Technical Guide
Executive Summary
The compound 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol represents a highly versatile structural motif in modern organic chemistry. Featuring a saturated 1,3-diarylimidazolidine core, this cyclic aminal serves a dual purpose: it is a potent pharmacophore frequently featured in high-throughput biological screening libraries [1], and it acts as a stable, masked precursor to saturated N-heterocyclic carbenes (NHCs) used in transition metal catalysis.
This whitepaper provides an in-depth analysis of its structural properties, the causality behind its synthetic methodologies, and self-validating experimental protocols designed for researchers and drug development professionals.
Structural and Physicochemical Profiling
The molecular architecture of 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol is defined by a central five-membered imidazolidine ring. The nitrogen atoms at positions 1 and 3 are substituted with p-tolyl (4-methylphenyl) groups, providing significant steric bulk and lipophilicity. The C2 position is substituted with a 3-hydroxyphenyl (m-phenol) group, which introduces a critical hydrogen-bond donor/acceptor axis.
Table 1: Physicochemical & Topological Properties
| Property | Value | Rationale / Implication |
| Molecular Formula | C₂₃H₂₄N₂O | Comprises the core aminal, two p-tolyl groups, and one m-phenol group. |
| Molecular Weight | 344.46 g/mol | Falls well within Lipinski’s Rule of 5, indicating favorable oral bioavailability potential. |
| LogP (Calculated) | ~5.1 - 5.7 | High lipophilicity driven by the bis(p-tolyl) substitution, enhancing membrane permeability [2]. |
| H-Bond Donors | 1 | The phenolic -OH provides a critical interaction node for target protein binding. |
| H-Bond Acceptors | 3 | Comprises the phenolic oxygen and the two basic tertiary amines in the ring. |
| Topological Polar Surface Area | ~26.5 Ų | The low TPSA suggests excellent passive cell membrane and blood-brain barrier permeability. |
From a conformational standpoint, the imidazolidine ring adopts a non-planar envelope or half-chair conformation. The p-tolyl groups are twisted out of the plane of the central ring to minimize steric clash, a feature that becomes highly advantageous when the scaffold is utilized to generate sterically demanding NHC ligands (such as SIpTol derivatives).
Mechanistic Pathway: Dehydrative Cyclocondensation
The synthesis of 1,3-diarylimidazolidines is classically achieved via the acid-catalyzed condensation of a 1,2-diamine with an aldehyde [1]. For this specific molecule, the reaction occurs between N,N'-bis(4-methylphenyl)ethylenediamine and 3-hydroxybenzaldehyde.
Causality in Reaction Design: Aminal formation is a reversible equilibrium process. To drive the reaction forward, water must be continuously removed. Furthermore, the N-aryl amines are significantly less nucleophilic than alkyl amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, a Brønsted acid catalyst (like p-toluenesulfonic acid, pTSA) is strictly required to activate the aldehyde carbonyl, making it sufficiently electrophilic for the initial attack.
Figure 1: Mechanistic pathway of the acid-catalyzed cyclocondensation to form the aminal core.
Self-Validating Experimental Protocol
The following protocol outlines the synthesis and isolation of the target compound. It is engineered as a self-validating system, meaning built-in analytical checkpoints ensure the integrity of the process before proceeding to the next step.
Reagents Required
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N,N'-bis(4-methylphenyl)ethylenediamine (1.0 equiv, 10.0 mmol, 2.40 g)
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3-Hydroxybenzaldehyde (1.05 equiv, 10.5 mmol, 1.28 g)
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p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 equiv, 0.5 mmol, 95 mg)
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Anhydrous Toluene (50 mL)
Step-by-Step Methodology
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Initiation & Azeotropic Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine the diamine, aldehyde, and pTSA in anhydrous toluene.
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Causality: Toluene is chosen because it forms an azeotrope with water (b.p. 110 °C). The Dean-Stark apparatus physically removes the water byproduct, forcing the equilibrium entirely toward the aminal product.
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Thermal Cyclocondensation: Heat the mixture to a vigorous reflux (approx. 115 °C external oil bath) for 12–16 hours.
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Validation Checkpoint 1: The reaction is deemed complete when water ceases to accumulate in the Dean-Stark trap and TLC (Hexane/EtOAc 3:1) shows the complete consumption of the diamine starting material.
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Quenching & Work-up: Cool the reaction to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL).
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Causality: Aminals are highly sensitive to acid-catalyzed hydrolysis. Neutralizing the pTSA catalyst with a mild base before concentration is critical to prevent the product from reverting to the starting materials. Wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from a hot ethanol/water mixture.
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Causality: The highly lipophilic p-tolyl groups and the polar phenol group give the product differential solubility. It crystallizes efficiently from protic solvent mixtures, leaving unreacted aldehyde in the mother liquor.
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Analytical Validation: Confirm the structural identity and purity using NMR spectroscopy (See Table 2).
Figure 2: Self-validating experimental workflow ensuring product stability and purity.
Table 2: Diagnostic NMR Spectral Assignments
To validate the success of the synthesis, the following diagnostic peaks must be observed in the nuclear magnetic resonance (NMR) spectra.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment & Structural Proof |
| ¹H | 5.80 - 6.20 | Singlet (1H) | C2-H : The defining aminal proton. Highly deshielded due to being flanked by two nitrogen atoms and an aryl ring. |
| ¹H | 3.60 - 3.90 | Multiplet (4H) | C4-H₂, C5-H₂ : The ethylene backbone of the imidazolidine ring. |
| ¹H | 5.00 - 5.50 | Broad Singlet (1H) | Ar-OH : The phenolic proton (exchangeable with D₂O). |
| ¹H | 2.25 - 2.35 | Singlet (6H) | Ar-CH₃ : The methyl protons of the two p-tolyl groups. |
| ¹³C | 75.0 - 85.0 | - | C2 : The aminal carbon, distinctly shifted downfield compared to standard aliphatic carbons. |
Application Profile: From Bioactivity to Catalysis
The 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol scaffold is not a static endpoint; it is a highly divergent intermediate.
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Bioactive Pharmacophore: In drug discovery, 1,3-diarylimidazolidines are frequently screened for antimicrobial and anti-trypanosomal activities [1]. The meta-substituted phenol acts as a secondary coordination sphere hydrogen-bond donor, allowing the molecule to anchor into kinase hinge regions or allosteric enzyme pockets without sterically blocking the primary binding site.
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Masked NHC Precursor: In organometallic chemistry, the C2-aryl bond can undergo α-elimination (often thermally or via oxidation) to yield an imidazolinium salt. Deprotonation of this salt yields a saturated N-heterocyclic carbene (NHC), which is a premier ligand for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Figure 3: Divergent application profile of the imidazolidine scaffold in chemistry and biology.
References
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Recent advances in the synthesis of highly substituted imidazolidines RSC Advances / National Center for Biotechnology Information (PMC) URL:[Link]
